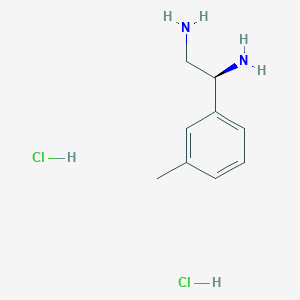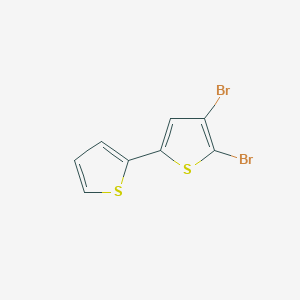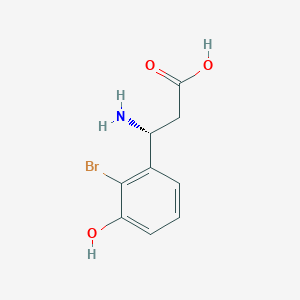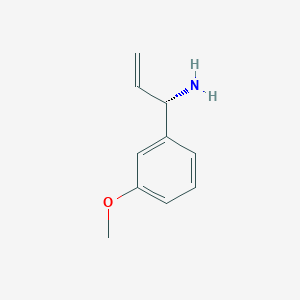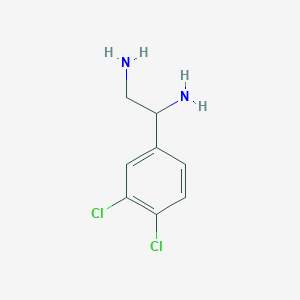
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the reductive amination of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-one with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or imine intermediate under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S)-isomer, with similar chemical properties but different biological activity.
1,2,3,4-Tetrahydronaphthalen-1-amine: A similar compound without the methyl group, used in similar applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: An alcohol derivative with different reactivity and applications.
Uniqueness
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can lead to different interactions with biological targets compared to its enantiomer or other similar compounds, making it valuable in the development of enantioselective drugs and catalysts.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(1S)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3/t11-/m0/s1 |
InChIキー |
LSTDMOINTSAUJQ-NSHDSACASA-N |
異性体SMILES |
CC1=C2CCC[C@@H](C2=CC=C1)N |
正規SMILES |
CC1=C2CCCC(C2=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)
